molecular formula C21H16ClNOS B270330 (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one

(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one

Cat. No. B270330
M. Wt: 365.9 g/mol
InChI Key: LKVCNVIXPWOXSY-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one, also known as BD-1047, is a benzothiazepine derivative that acts as a potent and selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, cognition, and mood regulation. BD-1047 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders.

Mechanism of Action

(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one acts as a selective antagonist of the sigma-1 receptor, which is a chaperone protein that is involved in various physiological processes, including pain perception, cognition, and mood regulation. The sigma-1 receptor is also involved in the regulation of calcium ion channels and the modulation of various neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects
(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from damage, and the modulation of neurotransmitter release. (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one also has potential applications in pain management, as it has been shown to inhibit the transmission of pain signals in animal models.

Advantages and Limitations for Lab Experiments

(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one has several advantages for laboratory experiments, including its potency and selectivity as a sigma-1 receptor antagonist. (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one also has a well-established synthesis method and has been extensively studied in various disease models. However, (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one also has some limitations, including its poor solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research on (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one, including the development of more potent and selective sigma-1 receptor antagonists. (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one also has potential applications in various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders, and further studies are needed to determine its efficacy and safety in human clinical trials. Additionally, the role of the sigma-1 receptor in various physiological processes, including pain perception and mood regulation, is still not fully understood, and further research is needed to elucidate its mechanisms of action.

Synthesis Methods

(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one can be synthesized using various methods, including the reaction of 4-chlorophenylacetonitrile with 2-aminothiophenol in the presence of sodium ethoxide, followed by cyclization with cyclohexanone in the presence of acetic anhydride. The resulting product is then treated with acetic acid and sodium hydroxide to yield (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one.

Scientific Research Applications

(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer, (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one also enhances the anti-tumor effects of other chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
In neurodegenerative disorders, (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. (6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one also has potential applications in psychiatric disorders, such as depression and anxiety, as it has been shown to modulate the release of neurotransmitters involved in mood regulation.

properties

Product Name

(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one

Molecular Formula

C21H16ClNOS

Molecular Weight

365.9 g/mol

IUPAC Name

(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C21H16ClNOS/c22-15-11-9-14(10-12-15)21-13-18(16-5-1-3-7-19(16)24)23-17-6-2-4-8-20(17)25-21/h1-12,21,23H,13H2/b18-16-

InChI Key

LKVCNVIXPWOXSY-VLGSPTGOSA-N

Isomeric SMILES

C\1C(SC2=CC=CC=C2N/C1=C\3/C=CC=CC3=O)C4=CC=C(C=C4)Cl

SMILES

C1C(SC2=CC=CC=C2NC1=C3C=CC=CC3=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1C(SC2=CC=CC=C2NC1=C3C=CC=CC3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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